(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
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Overview
Description
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyano group, and a nitro group attached to a phenyl ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the phenyl ring: The phenyl ring with the cyano and nitro substituents is introduced through a nitration reaction followed by a cyanation reaction.
Coupling reaction: The Boc-protected amino acid is then coupled with the substituted phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Reduction of nitro group: Amino derivative
Reduction of cyano group: Amine derivative
Substitution reactions: Various substituted phenyl derivatives
Scientific Research Applications
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-cyano-2-nitrophenyl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-methylphenyl)propanoic acid: Contains a methyl group instead of a nitro group.
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid is unique due to the presence of both cyano and nitro groups on the phenyl ring, which provides distinct reactivity and potential for diverse chemical transformations. The Boc protecting group also allows for selective deprotection and further functionalization.
Properties
Molecular Formula |
C15H17N3O6 |
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Molecular Weight |
335.31 g/mol |
IUPAC Name |
(2S)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
BYGIQKFFJRZPHR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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